(4-(Benzo[b]thiophen-3-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzo[b]thiophen-3-yl)phenyl)methanol is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heteroaromatic compounds that have significant roles in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Pd-catalyzed Sonogashira coupling reaction, which involves the reaction between 2-iodothiophenol and phenylacetylene . This method allows for the formation of new carbon-carbon bonds under mild reaction conditions.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale coupling reactions using palladium catalysts. These reactions are optimized for high yield and purity, making them suitable for pharmaceutical and material science applications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Benzo[b]thiophen-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Wissenschaftliche Forschungsanwendungen
(4-(Benzo[b]thiophen-3-yl)phenyl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can bind to specific receptors or enzymes in cancer cells, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
What sets (4-(Benzo[b]thiophen-3-yl)phenyl)methanol apart from these similar compounds is its unique combination of antimicrobial, antioxidant, and potential anticancer properties. This makes it a versatile compound with applications across multiple scientific disciplines .
Eigenschaften
Molekularformel |
C15H12OS |
---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
[4-(1-benzothiophen-3-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12OS/c16-9-11-5-7-12(8-6-11)14-10-17-15-4-2-1-3-13(14)15/h1-8,10,16H,9H2 |
InChI-Schlüssel |
JRRWGIRGVYGHKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.